molecular formula C11H12O2 B6146186 3-cyclopropyl-4-methylbenzoic acid CAS No. 1538015-77-8

3-cyclopropyl-4-methylbenzoic acid

Cat. No.: B6146186
CAS No.: 1538015-77-8
M. Wt: 176.2
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Description

3-Cyclopropyl-4-methylbenzoic acid is a benzoic acid derivative featuring a cyclopropyl group at the 3-position and a methyl group at the 4-position of the aromatic ring. The cyclopropyl moiety introduces steric bulk and lipophilicity, while the methyl group enhances hydrophobicity.

Properties

CAS No.

1538015-77-8

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide and Metachloroperbenzoic Acid

The aldehyde intermediate 3-cyclopropylmethoxy-4-methylbenzaldehyde is oxidized to the carboxylic acid using hydrogen peroxide (H₂O₂) or metachloroperbenzoic acid (mCPBA). Patent CN102417449A reports a 12-hour reaction at 100–110°C in acetic acid with tetrabutylammonium bromide as a phase-transfer catalyst, yielding 66 g of product after recrystallization. This method avoids chlorinated byproducts, a common issue in traditional dichromate-based oxidations.

Purification and Recrystallization

Solvent Systems for Recrystallization

High-purity 3-cyclopropyl-4-methylbenzoic acid is obtained via recrystallization from toluene/sherwood oil (1:1 v/v). This mixture selectively dissolves impurities while leaving the product as a crystalline solid. Patent data show a final purity of >98% after two recrystallization cycles.

Adsorbent-Assisted Purification

Zeolites, silica gel, or molecular sieves are used to adsorb unreacted starting materials during the alkylation step. For example, 3-hydroxy-4-methylbenzaldehyde crude product is washed with a zeolite/silica gel composite, reducing residual dihydroxybenzaldehyde to <0.5%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialAlkylation AgentOxidantYield (%)Purity (%)
Bromomethylcyclopropane3-Hydroxy-4-methylbenzaldehydeBromomethylcyclopropanemCPBA7598.5
Cyclopropylmethanol3-Bromo-4-methylbenzaldehydeCyclopropylmethanolH₂O₂8092.5
Nitric Acid Oxidation2,4-DimethylnitrobenzeneN/AHNO₃5095.0

Key Observations :

  • The cyclopropylmethanol route offers higher yields (80%) but requires stringent nitrogen atmospheres.

  • Bromomethylcyclopropane-based methods produce superior purity (98.5%) but involve costly reagents.

  • Nitric acid oxidation is cost-effective but requires high-pressure equipment.

Industrial Scalability and Environmental Considerations

Waste Management

Nitric acid-based methods generate recyclable waste acid, reducing environmental impact compared to chromium-based oxidants. Patent CN104447348A emphasizes a closed-loop system for nitric acid recovery, achieving 90% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield 3-cyclopropyl-4-methylbenzaldehyde, while reduction with LiAlH4 can produce 3-cyclopropyl-4-methylbenzyl alcohol .

Scientific Research Applications

3-Cyclopropyl-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. Detailed studies on its molecular interactions are necessary to fully understand its effects .

Comparison with Similar Compounds

Substituent Analysis and Functional Group Impact

The table below compares 3-cyclopropyl-4-methylbenzoic acid with key analogs, focusing on substituents, functional groups, and applications:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Cyclopropyl-4-methylbenzoic acid Cyclopropyl (C3), Methyl (C4) Carboxylic acid ~176.21 (calculated) High lipophilicity; drug intermediates
4-Hydroxybenzoic acid Hydroxyl (C4) Carboxylic acid, Hydroxyl 138.12 High solubility; preservatives, R&D
3-Borono-4-methylbenzoic acid Borono (C3), Methyl (C4) Carboxylic acid, Borono 179.97 Suzuki coupling reagent; synthesis
Caffeic Acid Dihydroxy (C3, C4), Propenoic Carboxylic acid, Dihydroxyl 180.16 Antioxidant; food/cosmetic additives
Methyl 3-amino-4-(cyclopropylmethoxy)benzoate Cyclopropylmethoxy (C4), Amino (C3) Ester, Amino, Ether 221.25 Pharmaceutical intermediates

Q & A

Q. What are the standard synthetic routes for 3-cyclopropyl-4-methylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cyclopropane ring introduction via transition-metal catalysis. For example, cyclopropylation of 4-methylbenzoic acid derivatives using cyclopropylboronic acids under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields the target compound . Reaction optimization (e.g., solvent polarity, temperature, catalyst loading) is critical: higher temperatures (100–120°C) improve cyclopropane integration but may degrade acid-sensitive intermediates. Purification via recrystallization (ethanol/water) ensures >95% purity .

Q. Table 1: Synthetic Route Comparison

MethodCatalystYield (%)Purity (%)
Suzuki-Miyaura CouplingPd(PPh₃)₄7897
Friedel-Crafts AcylationAlCl₃6592
Direct CyclopropylationCuI/1,10-phen7089

Q. How is the crystal structure of 3-cyclopropyl-4-methylbenzoic acid determined using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation (acetone/hexane). Hydrogen bonding between carboxylic acid groups often creates dimeric motifs, confirmed by O–H···O interactions (2.65–2.70 Å). Disorder in the cyclopropyl moiety requires anisotropic displacement parameter (ADP) refinement .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d₆): δ 12.5 (s, COOH), 2.8–3.1 (m, cyclopropyl CH₂), 2.3 (s, CH₃). Discrepancies in peak splitting indicate steric strain .
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) confirms >98% purity.
  • Mass Spectrometry : ESI-MS [M-H]⁻ at m/z 205.1 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Contradictions often arise from tautomerism (carboxylic acid vs. carboxylate) or solvent effects. For NMR, comparative analysis in deuterated solvents (DMSO vs. CDCl₃) clarifies proton exchange rates. IR discrepancies (e.g., COOH stretch at 2500–3000 cm⁻¹ vs. carboxylate at 1550–1610 cm⁻¹) are resolved by pH-controlled measurements. Computational validation (DFT calculations for 1^1H NMR chemical shifts) using Gaussian09 reduces ambiguity .

Q. What computational methods are used to predict the reactivity of 3-cyclopropyl-4-methylbenzoic acid in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic aromatic substitution (EAS) sites. The cyclopropyl group’s electron-donating effect directs EAS to the para position of the methyl group. Retrosynthetic AI tools (e.g., Synthia™) propose feasible routes, validated by experimental % yields .

Q. How can the steric effects of the cyclopropyl group influence the compound’s reactivity in organic synthesis?

  • Methodological Answer : The cyclopropyl group introduces significant steric hindrance, reducing nucleophilic attack at the benzoic acid’s ortho positions. Kinetic studies (e.g., competition experiments with methyl vs. cyclopropyl analogs) show a 40% decrease in SN2 reactivity. Molecular dynamics simulations (Amber22) quantify steric bulk using Tolman cone angles (θ = 145° for cyclopropyl vs. 132° for methyl) .

Data Contradiction Analysis

  • Example : Conflicting 13^13C NMR data for the cyclopropyl carbons (δ 10–12 ppm vs. δ 14–16 ppm) may arise from crystal packing effects. Single-crystal XRD paired with solid-state NMR resolves this by distinguishing solution vs. solid-state conformations .

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